![molecular formula C18H15FN2O3S2 B2954793 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865175-42-4](/img/structure/B2954793.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazol-2(3H)-one . It contains functional groups such as an allyl group, a methylsulfonyl group, and a fluorobenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular formula of a similar compound, 3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide, is C11H13BrN2O2S2 and its molecular weight is 349.26 .Chemical Reactions Analysis
In a study, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines when 2-propanol was used as the solvent .Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine derivatives showed promising antimicrobial activities. These compounds, synthesized via Knoevenagel condensation, demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom in these molecules was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides, including derivatives similar to the compound of interest, exhibited potency as selective class III agents in cardiac electrophysiological activities. These compounds were compared to sematilide, indicating their potential in clinical trials for arrhythmias (Morgan et al., 1990).
Photosensitizers for Cancer Treatment
- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing a Schiff base have been investigated for their photophysical and photochemical properties. These properties make them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the compound's potential in medicinal applications (Pişkin, Canpolat, & Öztürk, 2020).
Metabolic Stability in Medicinal Chemistry
- Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors highlighted the importance of specific substitutions, such as the fluorophenylsulfonamido group, in improving metabolic stability. This is crucial for the development of therapeutic agents with enhanced efficacy and safety profiles (Stec et al., 2011).
Antibacterial Activity Against Rice Bacterial Leaf Blight
- Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. These compounds not only inhibited bacterial growth but also enhanced plant resistance, demonstrating the compound's potential in agricultural applications (Shi et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-3-10-21-15-9-8-14(26(2,23)24)11-16(15)25-18(21)20-17(22)12-4-6-13(19)7-5-12/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNBNMSYCSWIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)

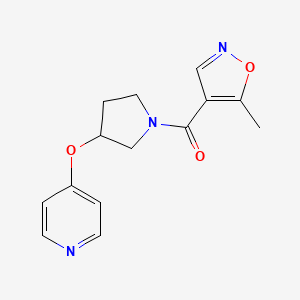
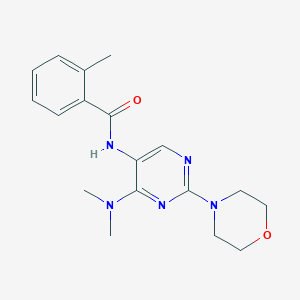
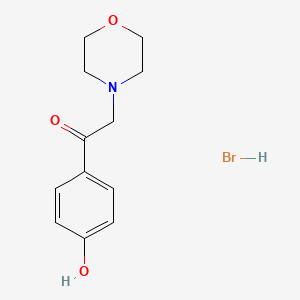

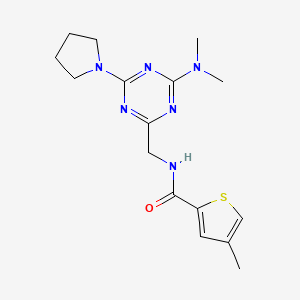
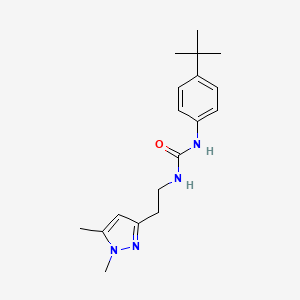

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)
![N-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2954728.png)

![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)
![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)
